1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
Description
This compound is an indole derivative with two key substituents: a 2-piperidinylmethyl group at position 1 and a 2-pyridinylsulfonyl group at position 3. Its molecular formula is C₁₉H₂₂N₃O₂S, with a molecular weight of 356.47 g/mol. These features influence its physicochemical properties, such as polarity (LogP ~2.1 estimated), polar surface area (~85 Ų), and solubility in aqueous media .
Properties
CAS No. |
651335-32-9 |
|---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(piperidin-2-ylmethyl)-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,19-10-4-6-12-21-19)18-14-22(13-15-7-3-5-11-20-15)17-9-2-1-8-16(17)18/h1-2,4,6,8-10,12,14-15,20H,3,5,7,11,13H2 |
InChI Key |
QTAXFJVIWMCWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Analysis and Molecular Features
Table 1: Structural and Molecular Comparisons
Key Observations:
Electronic Effects :
- The sulfonyl group in the target compound significantly increases polarity compared to fluorophenyl () or naphthoyl () substituents. This enhances solubility in polar solvents but may reduce membrane permeability .
- Fluorinated analogs (–4) exhibit higher LogP values due to the hydrophobic nature of fluorine and aryl groups.
Steric and Conformational Differences: The 2-piperidinylmethyl group in the target compound introduces a rigid, spatially oriented substituent compared to the linear 5-fluoropentyl chain in or the isopropyl group in . This may influence binding to biological targets like serotonin receptors .
Spectroscopic Distinctions :
- The target compound’s ¹³C NMR would show deshielded peaks near δ 110–137 ppm (aromatic carbons) and δ 50–70 ppm (piperidinyl and sulfonyl carbons), contrasting with ’s δ 23.9–137.1 ppm (lacking sulfonyl signals) .
- HR-MS data for the target compound would differ from ’s m/z 215.1550 due to its higher molecular weight and sulfur/oxygen content .
Biological Activity
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a synthetic compound that belongs to the indole class of heterocyclic compounds. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and modulation of signaling pathways.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 288.36 g/mol. The structure features an indole ring substituted with a piperidine and a pyridine sulfonyl group, which are critical for its biological activity.
1H-Indole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specifically, this compound has been identified as an inhibitor of phosphoinositide 3-kinases (PI3K), which play a significant role in cellular processes such as growth, proliferation, and survival. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Research indicates that 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis has been linked to its interference with the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It modulates inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This property is particularly relevant in diseases characterized by chronic inflammation, such as autoimmune disorders .
Study on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | PI3K inhibition |
| A549 | 20 | Apoptosis induction |
Study on Inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples. This suggests its potential utility in managing inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 350 | 150 |
| IL-6 | 500 | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
